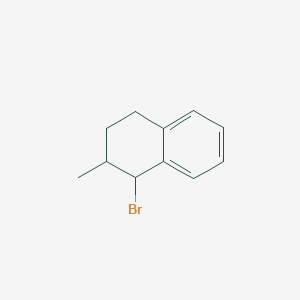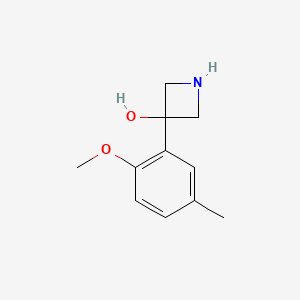
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Suzuki–Miyaura cross-coupling, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling can yield various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology, it may be used to study the biological activities of azetidine derivatives . In industry, it can be used in the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in the Suzuki–Miyaura coupling reaction, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product . The molecular targets and pathways involved in other applications may include enzymes, receptors, and signaling pathways relevant to the biological or medicinal context.
Vergleich Mit ähnlichen Verbindungen
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as other azetidine derivatives and oxetane derivatives . These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. For example, oxetane derivatives contain a four-membered ring with one oxygen atom instead of nitrogen, which can lead to different chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
3-(2-methoxy-5-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(14-2)9(5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI-Schlüssel |
UYEXHUUZMUHGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)

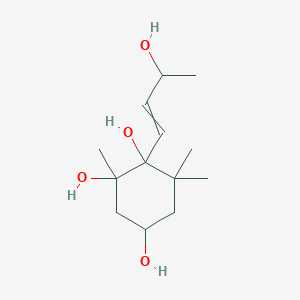
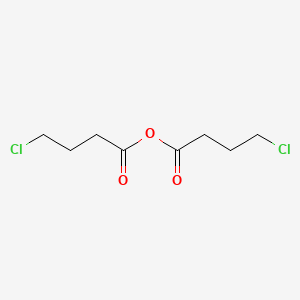
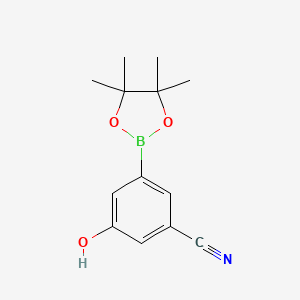
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
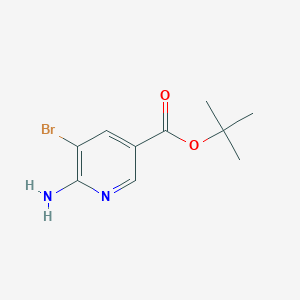
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)

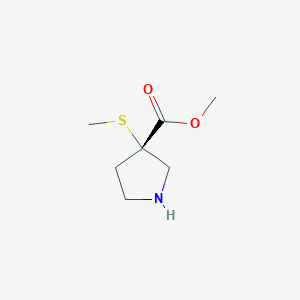
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
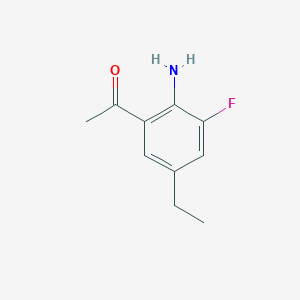
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)
